molecular formula C10H11NS B8383486 2-Methyl-6-methylthioindole

2-Methyl-6-methylthioindole

Cat. No.: B8383486
M. Wt: 177.27 g/mol
InChI Key: CRYMJTDIHBCBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methylthioindole is a synthetic indole derivative of significant interest in organic and medicinal chemistry research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of biologically active molecules . The specific substitution pattern of a methyl group at the 2-position and a methylthio group at the 6-position makes this compound a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential applications, particularly in the development of new pharmacophores. The methylthioether functionality can serve as a key moiety for further chemical modifications or in molecular interactions with biological targets . As a research chemical, 2-Methyl-6-methylthioindole provides a core structure for investigating new compounds with potential biological activities, following the trend of other heterocyclic systems like benzothiazoles and pyrazines which are studied for their diverse pharmacological properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-methyl-6-methylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NS/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3

InChI Key

CRYMJTDIHBCBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Substituent Effects on Reactivity and Stability

  • 5-Methoxyindole-2-carboxylic acid derivatives (e.g., compounds 8–12 in ): Methoxy (-OCH₃) substituents at the 5-position enhance electron density in the indole ring, improving stability during acylation reactions. However, prolonged reaction times (>10 hours) lead to side products, necessitating precise control of synthesis conditions .
  • 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole ():

    • The trifluoromethyl (-CF₃) group at the 6-position is highly electronegative, reducing electron density and increasing resistance to electrophilic attacks. This contrasts with the methylthio group, which would likely increase nucleophilicity at the indole core .

(b) Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
2-Methyl-6-methylthioindole C₁₀H₁₁NS 177.26 (estimated) -SCH₃ (6), -CH₃ (2) Theoretical higher lipophilicity
2-Methyl-3-phenyl-6-(CF₃)-1H-indole C₁₆H₁₂F₃N 275.27 -CF₃ (6), -Ph (3), -CH₃ (2) High electronegativity, rigid structure
5-Methoxyindole-2-acylchloride C₁₀H₈ClNO₂ 217.63 -OCH₃ (5), -COCl (2) Reactive intermediate, hygroscopic

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